molecular formula C13H10N2O2 B2428772 3-cyano-N-(furan-2-ylmethyl)benzamide CAS No. 879183-68-3

3-cyano-N-(furan-2-ylmethyl)benzamide

Cat. No.: B2428772
CAS No.: 879183-68-3
M. Wt: 226.235
InChI Key: GUSNUBZVXMNRLD-UHFFFAOYSA-N
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Description

3-cyano-N-(furan-2-ylmethyl)benzamide is an organic compound with the molecular formula C₁₃H₁₀N₂O₂ and a molecular weight of 226.23 g/mol It is characterized by the presence of a cyano group (-CN) attached to a benzamide structure, with a furan ring linked via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(furan-2-ylmethyl)benzamide typically involves the reaction of 3-cyanobenzoyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction . The reaction is typically conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: 3-amino-N-(furan-2-ylmethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-cyano-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-cyano-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The furan ring may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-cyano-N-(4-methylbenzyl)benzamide
  • 3-cyano-N-(prop-2-en-1-yl)benzamide
  • 4-cyano-N-(4-acetylphenyl)benzamide

Uniqueness

3-cyano-N-(furan-2-ylmethyl)benzamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-cyano-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c14-8-10-3-1-4-11(7-10)13(16)15-9-12-5-2-6-17-12/h1-7H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSNUBZVXMNRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NCC2=CC=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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